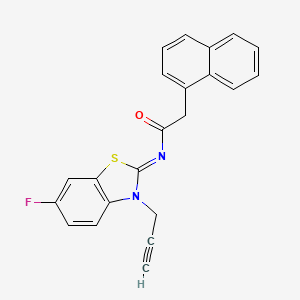

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide

Description

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide is a benzothiazole-derived acetamide characterized by a 6-fluoro substituent on the benzothiazole core, a prop-2-ynyl group at position 3, and a naphthalen-1-ylacetamide moiety.

Properties

IUPAC Name |

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2OS/c1-2-12-25-19-11-10-17(23)14-20(19)27-22(25)24-21(26)13-16-8-5-7-15-6-3-4-9-18(15)16/h1,3-11,14H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRCIXLPVHYZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a benzothiazole moiety attached to a naphthalene ring via an acetamide group. The presence of a fluorine atom and an alkynyl group contributes to its unique chemical properties, potentially enhancing its biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many benzothiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating a potential for use as antimicrobial agents.

Antitumor Activity

The antitumor efficacy of this compound has been evaluated in vitro against several cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.25 | Apoptosis induction |

| HCC827 (Lung Cancer) | 0.15 | Topoisomerase inhibition |

| MCF7 (Breast Cancer) | 0.30 | Cell cycle arrest |

These results indicate that the compound exhibits significant cytotoxicity at low concentrations, suggesting potent antitumor properties.

Antimicrobial Activity

In addition to its antitumor effects, the compound's antimicrobial properties have been assessed against common pathogens. The following table presents the antimicrobial activity data:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Antifungal |

These findings suggest that this compound has promising potential as an antimicrobial agent.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Case Study on Lung Cancer : A study involving patients with advanced lung cancer treated with a benzothiazole derivative showed a significant reduction in tumor size after four weeks of treatment, correlating with in vitro findings on A549 cell lines.

- Antimicrobial Trials : Clinical trials assessing the use of similar compounds for treating bacterial infections reported improved outcomes compared to standard antibiotics, particularly in cases resistant to conventional therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Benzothiazole vs. Thiazole Derivatives

- Target Compound : Features a benzothiazole core fused to a benzene ring, enhancing planarity and conjugation. The 6-fluoro and 3-prop-2-ynyl substituents introduce electronic and steric effects.

- 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide (): Contains a simpler thiazole ring (non-fused), reducing aromatic conjugation. The naphthalene-acetamide moiety is retained, but the absence of a fused benzene ring may decrease stability and π-π stacking interactions in biological systems .

Substituent Effects on the Benzothiazole Ring

- Target Compound : 6-Fluoro (electron-withdrawing) and 3-prop-2-ynyl (sterically bulky).

- N-(6-Trifluoromethylbenzothiazole-2-yl) Derivatives () : Replace fluorine with a stronger electron-withdrawing trifluoromethyl (-CF₃) group. This enhances electrophilicity and may improve metabolic stability in drug candidates .

Acetamide Moiety Variations

- N-Phenylacetamide Derivatives (): Compounds like 6a-m and 7a-m feature substituted phenyl groups (e.g., nitro, chloro) instead of naphthalene. 6m (N-(4-chlorophenyl)): Chlorine introduces moderate electron-withdrawing effects and lipophilicity, which could influence membrane permeability .

Spectroscopic and Analytical Data

Key spectral trends for comparison:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.